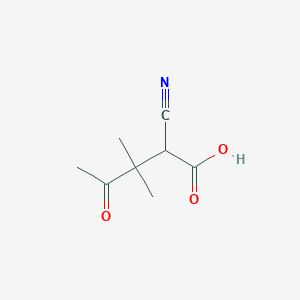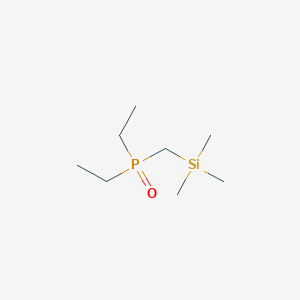![molecular formula C10H15N B7782270 (1R,4R)-3,6-dimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B7782270.png)
(1R,4R)-3,6-dimethylbicyclo[2.2.1]heptane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4R)-3,6-dimethylbicyclo[221]heptane-2-carbonitrile is a bicyclic organic compound with a unique structure that includes a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-3,6-dimethylbicyclo[2.2.1]heptane-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic heptane structure, which can be derived from readily available starting materials such as cyclopentadiene and methyl acrylate.
Cycloaddition Reaction: A Diels-Alder reaction is employed to form the bicyclic structure. This reaction involves the cycloaddition of cyclopentadiene with methyl acrylate under controlled conditions.
Functional Group Introduction: The introduction of the carbonitrile group is achieved through a series of functional group transformations. This may involve the use of reagents such as sodium cyanide or other nitrile-forming agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,4R)-3,6-dimethylbicyclo[2.2.1]heptane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The carbonitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(1R,4R)-3,6-dimethylbicyclo[2.2.1]heptane-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,4R)-3,6-dimethylbicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The carbonitrile group can participate in various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and exert specific effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,4R)-3,6-dimethylbicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
(1R,4R)-3,6-dimethylbicyclo[2.2.1]heptane-2-methanol: Similar structure but with a hydroxyl group instead of a carbonitrile group.
Uniqueness
(1R,4R)-3,6-dimethylbicyclo[2.2.1]heptane-2-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The carbonitrile group allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Propriétés
IUPAC Name |
(1R,4R)-3,6-dimethylbicyclo[2.2.1]heptane-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-6-3-8-4-9(6)10(5-11)7(8)2/h6-10H,3-4H2,1-2H3/t6?,7?,8-,9-,10?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFSLBADTQAFOB-CTOGJURTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CC1C(C2C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C[C@@H]2C[C@H]1C(C2C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B7782211.png)

![Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate](/img/structure/B7782213.png)

![(1R,6S,7r)-bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B7782219.png)


![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetic Acid](/img/structure/B7782236.png)





